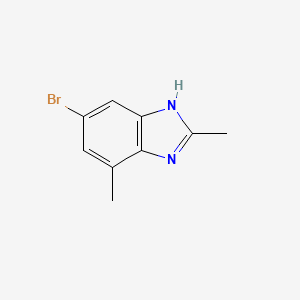

6-bromo-2,4-dimethyl-1H-benzimidazole

Description

Properties

IUPAC Name |

6-bromo-2,4-dimethyl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-5-3-7(10)4-8-9(5)12-6(2)11-8/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRBMCDGVSZJHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(N2)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215239-69-3 | |

| Record name | 5-bromo-2,7-dimethyl-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Bromo 2,4 Dimethyl 1h Benzimidazole

Strategic Approaches to Benzimidazole (B57391) Ring Formation with Pre-functionalization

A primary strategy for the synthesis of 6-bromo-2,4-dimethyl-1H-benzimidazole involves the construction of the benzimidazole ring from precursors that already contain the desired bromo and methyl substituents. This pre-functionalization approach ensures the unambiguous placement of these groups on the final molecule.

Cyclization Reactions involving o-Phenylenediamines and Substituted Carboxylic Acids/Derivatives

A well-established method for the synthesis of benzimidazoles is the condensation reaction between an o-phenylenediamine (B120857) and a carboxylic acid or its derivative. rasayanjournal.co.in To obtain this compound, this method requires the synthesis of a specifically substituted o-phenylenediamine, namely 4-bromo-6-methyl-benzene-1,2-diamine.

The synthesis of this diamine can be envisioned starting from commercially available 4-bromo-2-methylaniline (B145978). Nitration of 4-bromo-2-methylaniline would lead to the formation of 4-bromo-2-methyl-6-nitroaniline (B42567). nih.gov Subsequent reduction of the nitro group to an amine is a standard transformation that can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation, to yield the desired 4-bromo-6-methyl-benzene-1,2-diamine.

Once the substituted o-phenylenediamine is obtained, it can be cyclized with acetic acid or one of its derivatives (e.g., acetic anhydride (B1165640) or acetyl chloride) to introduce the methyl group at the C-2 position. The reaction is typically carried out under acidic conditions and often with heating to promote the condensation and subsequent intramolecular cyclization to form the imidazole (B134444) ring. learncbse.in

Table 1: Reaction Parameters for Cyclization of 4-bromo-6-methyl-benzene-1,2-diamine with Acetic Acid

| Parameter | Condition |

| Reactants | 4-bromo-6-methyl-benzene-1,2-diamine, Acetic Acid |

| Catalyst | Typically a mineral acid (e.g., HCl) or under acidic conditions of the carboxylic acid |

| Solvent | Often neat acetic acid or a high-boiling point solvent |

| Temperature | Elevated temperatures (reflux) |

| Product | This compound |

One-Pot Synthetic Protocols for Benzimidazole Nucleus Construction

In a hypothetical one-pot procedure, 4-bromo-2-methyl-6-nitroaniline could be subjected to reductive conditions in the presence of acetic acid. pcbiochemres.com A reducing agent such as zinc dust in the presence of a weak acid can reduce the nitro group to an amine in situ. organic-chemistry.org The newly formed diamine can then react with acetic acid in the same reaction vessel to undergo cyclization, affording the final product. Various catalysts, including bismuth nitrate (B79036) and ceric ammonium (B1175870) nitrate, have been reported to facilitate one-pot benzimidazole syntheses from o-phenylenediamines and aldehydes. mdpi.comscispace.com A similar catalytic system could potentially be adapted for the reaction with a carboxylic acid.

Table 2: Components of a Hypothetical One-Pot Synthesis

| Component | Role |

| 4-bromo-2-methyl-6-nitroaniline | Precursor to the o-phenylenediamine |

| Acetic Acid | C-2 methyl source and cyclization promoter |

| Reducing Agent (e.g., Zn/NaHSO₃) | In situ reduction of the nitro group |

| Solvent | Water or an organic solvent compatible with all reaction steps |

Regioselective Bromination Techniques at the C-6 Position of the Benzimidazole Ring

An alternative synthetic strategy involves the formation of the 2,4-dimethyl-1H-benzimidazole core first, followed by the regioselective introduction of a bromine atom at the C-6 position. This approach relies on the directing effects of the existing methyl groups on the benzimidazole ring.

Direct Bromination Methodologies for Benzimidazoles

The direct bromination of 2,4-dimethyl-1H-benzimidazole can be achieved using electrophilic brominating agents. The methyl groups at the C-2 and C-4 positions are ortho, para-directing activators. Therefore, electrophilic substitution is expected to occur at positions ortho and para to these groups. The C-6 position is para to the C-4 methyl group, making it a likely site for bromination.

Common brominating agents such as N-bromosuccinimide (NBS) or molecular bromine (Br₂) in a suitable solvent like acetic acid can be employed. nih.govnih.govreddit.com The reaction conditions, including temperature and the choice of solvent, can be optimized to favor the desired regioselectivity and to minimize the formation of polybrominated byproducts. researchgate.netwikipedia.org The use of a catalyst, such as a Lewis acid, can also influence the outcome of the reaction.

Post-Cyclization Functionalization Strategies for Bromine Incorporation

Post-cyclization functionalization offers the advantage of synthesizing a common intermediate, 2,4-dimethyl-1H-benzimidazole, which can then be subjected to various derivatization reactions, including bromination. This strategy allows for the late-stage introduction of the bromine atom.

The reaction of 2,4-dimethyl-1H-benzimidazole with a brominating agent like bromine in acetic acid would proceed via an electrophilic aromatic substitution mechanism. The benzimidazole ring is electron-rich and susceptible to electrophilic attack. The directing effects of the two methyl groups would favor the substitution at the C-6 position. Careful control of the stoichiometry of the brominating agent is crucial to prevent over-bromination.

Table 3: Comparison of Brominating Agents for Benzimidazoles

| Brominating Agent | Typical Conditions | Selectivity |

| N-Bromosuccinimide (NBS) | Acetonitrile or other polar solvents, often with a radical initiator for other types of bromination, but used for electrophilic bromination of activated rings. researchgate.net | Generally good for activated aromatic systems, regioselectivity is influenced by substituents. nih.gov |

| Bromine (Br₂) | Acetic acid, with or without a catalyst. nih.gov | Can be less selective, potentially leading to polybromination if not carefully controlled. researchgate.net |

Targeted Alkylation and Dialkylation Strategies for Methyl Group Introduction at C-2 and C-4 Positions

A third synthetic route involves starting with a pre-functionalized 6-bromo-1H-benzimidazole and subsequently introducing the two methyl groups at the C-2 and C-4 positions. This approach presents significant challenges, particularly for the regioselective methylation of the C-4 position.

The introduction of a methyl group at the C-2 position of a benzimidazole is a relatively common transformation and can be achieved through various methods, including radical methylation or metal-catalyzed cross-coupling reactions. nih.gov For instance, a C-H activation strategy could be employed to selectively functionalize the C-2 position.

However, the direct and regioselective methylation of the C-4 position of a benzimidazole is a more complex task. The C-4 position is generally less reactive towards electrophilic substitution compared to other positions on the benzene (B151609) ring of the benzimidazole. A directed metalation approach, where a directing group is temporarily installed on the N-1 position to guide a metalating agent to the C-7 position (which would be the C-4 position in the target molecule if the starting material is numbered differently), followed by quenching with a methyl electrophile, could be a potential but complex strategy. Due to the inherent difficulties in regioselectively functionalizing the C-4 position of a benzimidazole through alkylation, this route is less synthetically viable compared to the pre-functionalization and post-cyclization bromination strategies.

Table 4: Challenges in the Dialkylation of 6-Bromo-1H-benzimidazole

| Position | Methylation Method | Feasibility |

| C-2 | C-H activation, radical methylation | Feasible |

| C-4 | Electrophilic methylation, directed metalation | Challenging due to low reactivity and regioselectivity issues |

N-Alkylation Approaches

The nitrogen atoms of the benzimidazole ring are common sites for alkylation, leading to the formation of N-substituted derivatives. The regioselectivity of N-alkylation in unsymmetrical benzimidazoles is a critical aspect, influenced by both steric and electronic factors. In the case of this compound, alkylation can theoretically occur at either the N-1 or N-3 position. However, due to tautomerism, these positions are equivalent in the unsubstituted form. Once substituted, the naming convention designates the substituted nitrogen as N-1.

General approaches to N-alkylation of benzimidazoles involve the use of alkyl halides, sulfates, or other electrophilic reagents in the presence of a base. researchgate.net The choice of base and solvent system can significantly impact the reaction's efficiency and selectivity. For instance, the use of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) is a common strategy for deprotonating the benzimidazole nitrogen, thereby facilitating nucleophilic attack on the alkylating agent. beilstein-journals.orgd-nb.info Phase-transfer catalysts, such as tetrabutylammonium (B224687) hydrogen sulfate, can also be employed in biphasic systems to facilitate the reaction between the benzimidazole salt and the alkyl halide. researchgate.net

The regioselectivity of N-alkylation in substituted benzimidazoles is influenced by the electronic nature and position of the substituents on the benzene ring. While specific studies on this compound are not extensively detailed in the provided literature, studies on analogous systems like substituted indazoles have shown that both steric and electronic effects play a crucial role in determining the site of alkylation. beilstein-journals.orgbeilstein-journals.orgnih.gov For example, electron-withdrawing groups can influence the acidity of the N-H protons and the nucleophilicity of the respective nitrogen atoms, thereby directing the alkylation to a specific position. beilstein-journals.org

Table 1: Representative Conditions for N-Alkylation of Benzimidazole Derivatives

| Alkylating Agent | Base | Solvent | Catalyst | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| C3–C10 Alkyl bromides | 30% aq. KOH | Not specified | Tetrabutylammonium hydrogen sulfate | Not specified | Not specified | researchgate.net |

| Primary alkyl halide | NaH | THF | - | 0 → 50 °C | High | beilstein-journals.orgd-nb.info |

| Secondary alkyl tosylate | Cs2CO3 | 1,4-dioxane | - | 90 °C | 90-98 | nih.gov |

C-Alkylation Methods and Selectivity Considerations

While N-alkylation is more common, C-alkylation of the benzimidazole scaffold provides a direct method for introducing carbon-based substituents onto the heterocyclic ring. For this compound, the C2 position is already occupied by a methyl group. Therefore, C-H activation and subsequent alkylation would primarily target the available positions on the benzene ring (C5 or C7) or potentially the methyl group at C2.

Transition-metal catalysis, particularly with rhodium(I) and copper, has been effectively used for the C2-selective alkylation of benzimidazoles. nih.gov These methods often proceed via direct C-H activation. For instance, a Rh(I)/bisphosphine/K3PO4 catalytic system has been reported for the selective branched C-H alkylation of benzimidazoles with Michael acceptors. nih.gov However, since the C2 position in the target molecule is substituted, these specific methods may not be directly applicable for further C2 functionalization.

C-alkylation of the benzene ring of the benzimidazole system is less commonly explored directly. The regioselectivity of such a reaction would be governed by the directing effects of the substituents already present: the bromine atom and the fused imidazole ring with its two methyl groups. The electronic and steric influences of these groups would need to be carefully considered to predict the most likely site of C-alkylation.

Cross-Coupling Reactions for Further Derivatization of Brominated Benzimidazoles

The bromine atom at the C6 position of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups.

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira Coupling for Ethynyl Derivatives)

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl or vinyl halides. nih.govnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.govresearchgate.net

The Sonogashira coupling of this compound with various terminal alkynes would yield the corresponding 6-ethynyl-2,4-dimethyl-1H-benzimidazole derivatives. These reactions are generally carried out under mild conditions and exhibit good functional group tolerance. nih.gov Microwave-assisted Sonogashira coupling has been shown to be an efficient method, offering shorter reaction times and higher yields, and can sometimes avoid the need for protecting the benzimidazole NH group. researchgate.net

Table 2: Typical Conditions for Sonogashira Coupling of Bromo-Heterocycles

| Aryl Halide | Alkyne | Palladium Catalyst | Co-catalyst | Base | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 4-bromo-6H-1,2-oxazine | Trimethylsilylethyne | PdCl2(PPh3)2 | CuI | Et3N | Toluene | Room Temp. | Good | nih.gov |

| 2-(6-bromopyridin-3-yl)-1H-benzimidazole | Various arylacetylenes | Pd(PPh3)2Cl2 | CuI | Et3N | DMSO | 100 °C (MW) | High | researchgate.net |

| Aryl bromides | Various alkynes | [DTBNpP]Pd(crotyl)Cl | - | TMP | DMSO | Room Temp. | up to 97 | nih.gov |

Note: This table provides examples of Sonogashira coupling conditions for various bromo-heterocycles as specific data for this compound was not found.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Benzimidazoles

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. libretexts.orgnih.gov

SNAr reactions on halogenated benzimidazoles can be used to introduce a variety of nucleophiles, such as amines, alkoxides, and thiolates, onto the benzene ring. d-nb.info Intramolecular SNAr reactions have also been reported in benzimidazole derivatives, leading to the formation of fused heterocyclic systems. nih.gov The reaction conditions for SNAr typically involve a strong nucleophile and often require elevated temperatures. However, the use of additives like the polymer hydroxypropyl methylcellulose (B11928114) (HPMC) in water has been shown to enable SNAr reactions under milder, more sustainable conditions. d-nb.info

The success of an SNAr reaction on this compound would be contingent on the electronic activation provided by the rest of the molecule and the strength of the incoming nucleophile.

Theoretical Investigations and Computational Chemistry of 6 Bromo 2,4 Dimethyl 1h Benzimidazole

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a framework for investigating the electronic structure of many-body systems, such as molecules. nih.gov This method is widely used to determine the optimized molecular geometry, which corresponds to the most stable arrangement of atoms in a molecule, and to analyze its electronic properties. For benzimidazole (B57391) derivatives, DFT calculations are instrumental in predicting bond lengths, bond angles, and dihedral angles, which are then often compared with experimental data to validate the computational model. nih.gov

Conformer Analysis and Stability Assessment

Conformational analysis is a critical step in the theoretical investigation of a molecule to identify its most stable three-dimensional structure. Molecules can often exist in several different spatial arrangements, known as conformers, each with a distinct energy level. Computational methods are employed to perform a potential energy surface scan, which helps in identifying the global minimum energy conformer, representing the most stable and thus most probable structure of the molecule under normal conditions. researchgate.net For instance, in the study of 6-bromo-2-(4-chlorophenyl)-1H-benzimidazole, DFT calculations were used to determine the stable conformer before proceeding with further analysis of its properties. researchgate.net This initial optimization is fundamental, as all subsequent electronic and reactivity calculations are dependent on the accuracy of the determined molecular geometry. nih.gov

Basis Set and Functional Selection for Accurate Computational Prediction

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional (e.g., B3LYP) is an approximation of the exchange-correlation energy, a key component of the total electronic energy, while the basis set (e.g., 6-311++G(d,p)) is a set of mathematical functions used to build the molecular orbitals. nih.govnih.gov

The selection of an appropriate combination is crucial for obtaining reliable predictions. For benzimidazole and its derivatives, the B3LYP (Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional) is a commonly employed functional that has been shown to yield results in good agreement with experimental data. nih.govresearchgate.net This is often paired with Pople-style basis sets, such as 6-311G or 6-311++G(d,p), which provide a flexible description of the electron distribution. nih.govresearchgate.netirjweb.comresearchgate.net The inclusion of polarization functions (d,p) and diffuse functions (++) is important for accurately describing chemical bonds and non-covalent interactions, respectively. youtube.com

| Functional/Basis Set | Application in Benzimidazole Studies | Reference |

|---|---|---|

| B3LYP/6-311++G(d,p) | Used for structural optimization and property calculation of various benzimidazole derivatives, providing a high level of theory. | researchgate.netresearchgate.net |

| B3LYP/6-311G(d,p) | Commonly used for geometry optimization and vibrational frequency calculations in substituted benzimidazoles. | nih.govdergipark.org.tr |

| B3LYP/6-31+G** | Applied in Quantitative Structure-Activity Relationship (QSAR) studies of benzimidazole derivatives. | |

| B3LYP/6-31G(d,p) | Utilized for calculating molecular geometry and vibrational spectra of brominated benzimidazole compounds. | researchgate.net |

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to explain and predict the outcome of chemical reactions. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org The energies of these orbitals and the gap between them are key indicators of a molecule's chemical reactivity, stability, and electronic properties. irjweb.comdergipark.org.tr

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. dergipark.org.tr The energy of the HOMO is related to the ionization potential, representing the ability to donate an electron, whereas the LUMO energy is related to the electron affinity, indicating the ability to accept an electron. irjweb.com In studies of benzimidazole derivatives, the HOMO is often localized on the electron-rich benzimidazole ring system, while the LUMO's location can vary depending on the substituents. dergipark.org.trresearchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Reference |

|---|---|---|---|

| 6-Bromo-2-(4-chlorophenyl)-1H-benzimidazole | -6.0856 | -2.4833 | researchgate.net |

| 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole | -5.8170 | -0.8904 | nih.gov |

| An imidazole (B134444) derivative | -6.2967 | -1.8096 | irjweb.com |

Energy Gap (ΔE) and its Correlation with Chemical Reactivity and Stability

The energy gap (ΔE), calculated as the difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO), is a critical parameter for describing molecular stability. irjweb.comdergipark.org.tr A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more polarizable and more reactive. irjweb.com This gap is often used to explain charge transfer interactions within the molecule. researchgate.net For example, the calculated energy gap for 6-bromo-2-(4-chlorophenyl)-1H-benzimidazole is 3.6023 eV, indicating significant charge transfer within the molecule. researchgate.net

Global Reactivity Parameters (e.g., Chemical Hardness, Softness, Electrophilicity Index)

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify the reactivity of a molecule. These parameters provide insights into the molecule's resistance to change in its electron distribution.

Chemical Hardness (η): Defined as half of the HOMO-LUMO energy gap (η = (ELUMO - EHOMO) / 2), it measures the resistance of a molecule to charge transfer. dergipark.org.trresearchgate.net Molecules with a large energy gap are considered "hard," implying high stability and low reactivity. irjweb.com

Chemical Softness (S): This is the reciprocal of hardness (S = 1 / η). "Soft" molecules have a small energy gap and are more reactive.

Electrophilicity Index (ω): This parameter measures the energy lowering of a system when it acquires additional electronic charge from the environment. It is calculated using the chemical potential (μ) and hardness (η).

These descriptors are valuable in understanding the chemical behavior of benzimidazole derivatives and are frequently calculated in theoretical studies to complement the analysis of the frontier orbitals. nih.govirjweb.comresearchgate.net

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The negative of electronegativity. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity to accept electrons. |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), indicating sites prone to nucleophilic attack. Green and yellow represent regions with intermediate or near-zero potential.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed understanding of intramolecular bonding, electron delocalization, and charge transfer interactions within a molecule. wisc.edu By converting the complex, delocalized molecular orbitals into localized, chemically intuitive Lewis-like structures (bonds and lone pairs), NBO analysis quantifies the stabilization energies associated with hyperconjugative interactions.

In benzimidazole systems, NBO analysis typically reveals strong intramolecular charge transfer (ICT) interactions. researchgate.net Significant delocalization occurs from the lone pairs of the nitrogen atoms to the antibonding orbitals (π) of the aromatic rings. researchgate.net For 6-bromo-2,4-dimethyl-1H-benzimidazole, key interactions would include the charge transfer from the nitrogen lone pairs (LP) to the π orbitals of the benzene (B151609) and imidazole rings. For instance, interactions such as LP(N) → π(C=C) and LP(N) → π(C=N) contribute significantly to the stabilization of the molecule. researchgate.net The analysis also quantifies the stabilization energy (E(2)) for each donor-acceptor interaction, with higher E(2) values indicating stronger delocalization and greater molecular stability. Furthermore, the presence of the bromine atom's lone pairs can lead to interactions like LP(Br) → π*(C-C), further influencing the electronic landscape. researchgate.net

Prediction of Spectroscopic Parameters via DFT (Theoretical Spectroscopy)

Density Functional Theory (DFT) has become an indispensable tool for predicting and interpreting the spectroscopic properties of molecules. By calculating the electronic structure, DFT methods can accurately forecast vibrational frequencies (FT-IR and FT-Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible), providing a powerful complement to experimental measurements. researchgate.net

Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. The calculated harmonic frequencies are typically scaled by an empirical factor to correct for anharmonicity and basis set deficiencies, leading to excellent agreement with experimental data. nih.gov A complete vibrational assignment can be achieved using Potential Energy Distribution (PED) analysis, which describes the contribution of each internal coordinate to a specific normal mode of vibration.

For this compound, characteristic vibrational modes would include:

N-H Stretching: A prominent band, typically observed in the 3300-3500 cm⁻¹ range, associated with the stretching of the imidazole N-H bond. wisc.edu

C-H Stretching: Aromatic and methyl C-H stretching vibrations usually appear in the 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹ regions, respectively.

C=N and C=C Stretching: Vibrations of the imidazole and benzene rings fall in the 1400-1650 cm⁻¹ range. dergipark.org.tr

Methyl Group Vibrations: Bending and rocking modes of the CH₃ groups are expected at specific frequencies.

C-Br Stretching: The stretching vibration for the C-Br bond is typically found in the lower frequency region of the spectrum.

The table below presents a representative theoretical assignment for key vibrational modes of a substituted bromo-benzimidazole derivative, calculated using DFT methods.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Stretch | 3450 |

| Aromatic C-H Stretch | 3100 |

| Methyl C-H Stretch | 2980 |

| C=N Stretch | 1620 |

| C=C Stretch (Aromatic) | 1580 |

| N-H Bend | 1560 |

| C-N Stretch | 1125 |

Note: These are typical values for related structures and serve as an illustrative example.

The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a highly effective approach for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.gov Theoretical calculations provide valuable assistance in the assignment of experimental NMR spectra, especially for complex structures where signals may overlap. The calculated isotropic shielding values are typically referenced against a standard compound, such as Tetramethylsilane (TMS), to yield chemical shifts (δ).

For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus.

¹H NMR: The N-H proton is expected to appear as a broad singlet at a downfield chemical shift. The aromatic protons will show distinct signals based on their position relative to the bromine and methyl substituents. The methyl protons will appear as sharp singlets in the upfield region. ias.ac.in

¹³C NMR: The carbon atoms of the aromatic rings will have chemical shifts in the typical aromatic region (around 110-150 ppm), with the carbon attached to the bromine atom (C-Br) and the carbons of the imidazole ring showing characteristic shifts. mdpi.com The methyl carbons will resonate at higher field.

Below is an illustrative table of calculated ¹H and ¹³C NMR chemical shifts for a hypothetical this compound.

¹H NMR

| Proton | Calculated Chemical Shift (ppm) |

|---|---|

| N-H | 12.5 |

| Aromatic H-5 | 7.4 |

| Aromatic H-7 | 7.2 |

| Methyl (C2) | 2.6 |

¹³C NMR

| Carbon | Calculated Chemical Shift (ppm) |

|---|---|

| C2 | 152.0 |

| C4 | 135.0 |

| C5 | 125.0 |

| C6 (C-Br) | 115.0 |

| C7 | 118.0 |

| C7a | 140.0 |

| C3a | 138.0 |

| Methyl (C2) | 15.0 |

Note: These values are representative and based on general trends for substituted benzimidazoles. researchgate.netmdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for studying the electronic absorption spectra of molecules. researchgate.net It calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in the experimental UV-Vis spectrum. The analysis of the molecular orbitals involved in these transitions, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of the electronic excitations (e.g., π→π, n→π). researchgate.net

For benzimidazole derivatives, the UV-Vis spectrum typically exhibits strong absorption bands in the ultraviolet region corresponding to π→π* transitions within the conjugated aromatic system. researchgate.net TD-DFT calculations can predict the wavelengths of these absorptions and identify the specific orbitals contributing to each electronic transition, helping to interpret the experimental spectrum.

The spectroscopic properties of a molecule can be significantly influenced by its solvent environment. Computational models like the Polarizable Continuum Model (PCM), particularly the Integral Equation Formalism variant (IEF-PCM), are used to simulate the effect of a solvent on properties such as NMR chemical shifts and UV-Vis absorption spectra. researchgate.net The IEF-PCM method models the solvent as a continuous dielectric medium, which polarizes in response to the solute's charge distribution, thereby affecting its electronic structure and properties.

For this compound, changing the solvent polarity can induce shifts in its spectroscopic signals. For instance, in UV-Vis spectroscopy, polar solvents might stabilize the excited state differently than the ground state, leading to a solvatochromic shift (either a red or blue shift) in the absorption maximum. researchgate.net Similarly, solvent effects can cause variations in NMR chemical shifts due to specific solute-solvent interactions. Using the IEF-PCM method allows for the theoretical prediction of these solvent-induced changes, providing a more accurate comparison between calculated and experimental data obtained in solution. researchgate.net

Based on a comprehensive search of available scientific literature, there is currently no specific research published that directly addresses the "Theoretical Investigations and Computational Chemistry of this compound," with a particular focus on "Discrepancy Resolution between Experimental and Computational Data."

The user's request is highly specific, demanding an article structured around the following points for the exact compound "this compound":

Spectroscopic Characterization and Structural Elucidation of 6 Bromo 2,4 Dimethyl 1h Benzimidazole

X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structure of benzimidazole (B57391) derivatives is significantly influenced by a variety of intermolecular interactions, primarily hydrogen bonding and π-π stacking. In the case of molecules related to 6-bromo-2,4-dimethyl-1H-benzimidazole, the presence of an N-H group on the imidazole (B134444) ring is a key site for hydrogen bond formation.

Hydrogen Bonding: The most prominent hydrogen bond in similar crystal structures is the N—H⋯N interaction, which links neighboring benzimidazole molecules into chains or dimers. For instance, in the crystal structure of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, N—H⋯N hydrogen bonds connect adjacent molecules, forming distinct chains within the crystal lattice. Additionally, weaker C—H⋯Br and C—H⋯π interactions contribute to the stability of the three-dimensional network. In some structures, C—H⋯O and O—H⋯Br hydrogen bonds involving solvent molecules or other functional groups also play a role in consolidating the molecular packing.

Table 1: Examples of Intermolecular Interaction Parameters in Related Benzimidazole Compounds This table is representative and compiled from data on analogous structures, as specific data for this compound was not available.

| Interaction Type | Compound Context | Distance/Angle | Reference |

|---|---|---|---|

| N—H⋯N | 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole | Forms chains along the a-axis | |

| O—H⋯N | 1-(4-Hydroxybenzyl)-2-(4-hydroxyphenyl)-5,6-dimethyl-1H-benzimidazole | Results in chains parallel to | |

| C—H⋯Br | 1-{[Dimethyl(phenyl)silyl]methyl}-3-(2-phenylethyl)-1H-benzimidazol-3-ium bromide monohydrate | Consolidates packing | |

| π-π Stacking | 1-{[Dimethyl(phenyl)silyl]methyl}-3-(2-phenylethyl)-1H-benzimidazol-3-ium bromide monohydrate | Centroid-centroid distance = 3.5401 (17) Å |

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, one can gain detailed insights into the nature and relative importance of different intermolecular contacts.

For benzimidazole derivatives, this analysis provides a quantitative breakdown of the interactions contributing to crystal stability. The Hirshfeld surface is generated based on the electron distribution of a molecule within the crystal, and various properties like dnorm (normalized contact distance) can be mapped onto it. Red spots on the dnorm map indicate close intermolecular contacts, such as strong hydrogen bonds.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Compounds This table presents data from analogous heterocyclic structures to illustrate typical findings for the benzimidazole class of compounds.

| Contact Type | % Contribution (Compound 1) | % Contribution (Compound 2) | % Contribution (Compound 3) |

|---|---|---|---|

| H⋯H | 42.2% | 48.8% | - |

| H⋯C/C⋯H | 23.1% | 20.9% | - |

| H⋯Br/Br⋯H | 22.3% | - | - |

| H⋯N/N⋯H | 10.1% | 19.3% | 5.9% |

| H⋯O/O⋯H | - | - | 16.0% |

Compound 1: 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine Compound 2: 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole Compound 3: 2-(4-hydroxyphenyl)-1-[(4-hydroxyphenyl)methyl]-5,6-dimethyl-1H-benzimidazole

Coordination Chemistry of 6 Bromo 2,4 Dimethyl 1h Benzimidazole As a Ligand

Design Principles for Benzimidazole-Based Ligands

The design of benzimidazole-based ligands for coordination with metal ions is guided by several key principles aimed at tuning the properties of the resulting metal complexes. These principles revolve around modifying the electronic and steric environment of the benzimidazole (B57391) core to achieve desired coordination geometries, stability, and reactivity.

The benzimidazole moiety itself offers a versatile coordination site, primarily through the sp2-hybridized nitrogen atom of the imidazole (B134444) ring. The electronic properties of the benzimidazole ligand can be finely tuned by the introduction of electron-donating or electron-withdrawing substituents on the benzene (B151609) ring. In the case of 6-bromo-2,4-dimethyl-1H-benzimidazole, the substituents play a crucial role. The methyl groups at the 2- and 4-positions are electron-donating, which increases the electron density on the benzimidazole ring system and enhances the Lewis basicity of the coordinating nitrogen atom. This increased basicity generally leads to stronger metal-ligand bonds.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound as a ligand would typically involve the reaction of the benzimidazole derivative with a suitable metal salt in an appropriate solvent. nih.gov The choice of solvent is crucial to ensure the solubility of both the ligand and the metal salt, with common solvents including ethanol, methanol, acetonitrile, or dimethylformamide (DMF). nih.gov The reaction is often carried out at room temperature or with gentle heating to facilitate the complex formation. nih.gov The stoichiometry of the reactants can be varied to isolate complexes with different metal-to-ligand ratios. nih.gov

The characterization of the resulting metal complexes is performed using a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: This technique is used to identify the coordination of the ligand to the metal ion. A shift in the stretching frequency of the C=N bond in the imidazole ring to a lower or higher wavenumber upon complexation is indicative of coordination. nih.govrsc.org Additionally, the appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) bonds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are valuable for characterizing the ligand and its diamagnetic metal complexes in solution. Changes in the chemical shifts of the protons and carbons of the benzimidazole ring upon coordination can provide insights into the electronic environment and the binding mode of the ligand.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge transfer bands, which can help in determining the coordination geometry of the metal center. nih.gov

Mass Spectrometry: Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and fragmentation pattern of the complexes, confirming their composition. nih.gov

Elemental Analysis: This analysis determines the percentage composition of carbon, hydrogen, and nitrogen in the complex, which is used to confirm the empirical formula. nih.gov

These characterization techniques, used in concert, provide a comprehensive understanding of the structure and bonding in the metal complexes of this compound.

Coordination Modes and Geometries of this compound with Transition Metals

Benzimidazole and its derivatives are known to exhibit a variety of coordination modes when complexed with transition metals. researchgate.net For this compound, the primary mode of coordination is expected to be as a monodentate ligand through the pyridinic nitrogen atom (N3) of the imidazole ring. jocpr.com This is the most common coordination mode for simple benzimidazole ligands. jocpr.com

However, other coordination modes are also possible depending on the reaction conditions and the nature of the metal ion. For instance, the ligand can act as a bridging ligand, coordinating to two different metal centers simultaneously, leading to the formation of dinuclear or polynuclear complexes. This bridging can occur through the N1 and N3 atoms of the imidazole ring, particularly if the N-H proton is removed.

The coordination geometry around the transition metal center is influenced by several factors, including the size and electronic properties of the metal ion, the steric and electronic properties of the this compound ligand, and the nature of the counter-ions. Common geometries observed for transition metal complexes with benzimidazole-based ligands include tetrahedral, square planar, and octahedral. nih.govjocpr.com The presence of the relatively bulky methyl group at the 2-position of the benzimidazole ring may sterically favor lower coordination numbers, potentially leading to tetrahedral or square planar geometries.

The interaction between this compound and a transition metal ion is a classic example of a Lewis acid-base interaction, where the electron-rich nitrogen atom of the ligand donates a lone pair of electrons to an empty orbital of the metal ion (the Lewis acid). The strength of this interaction is influenced by the electronic effects of the substituents on the benzimidazole ring. The electron-donating methyl groups at the 2- and 4-positions increase the basicity of the coordinating nitrogen, leading to a stronger metal-ligand bond. The electron-withdrawing bromo group at the 6-position has an opposing effect, but its influence is likely to be less pronounced than the combined effect of the two methyl groups.

The stoichiometry of the resulting metal complexes, i.e., the ratio of metal ions to ligands, can vary. Typically, complexes with stoichiometries of 1:1, 1:2, 1:3, and 1:4 (metal:ligand) are formed. jocpr.com The specific stoichiometry is dependent on the coordination number of the metal ion and the steric bulk of the ligand. For example, a metal ion that favors a tetrahedral geometry might form a 1:2 or 1:4 complex, while one that prefers an octahedral geometry might form a 1:2 or 1:3 complex with additional solvent or counter-ion coordination.

DFT calculations can also be used to investigate the electronic properties of the complexes. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and kinetic stability of the complex. researchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity. Furthermore, the distribution of the HOMO and LUMO can reveal the nature of the metal-ligand bonding and the sites of electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis can provide further details about the charge distribution and the nature of the donor-acceptor interactions between the ligand and the metal.

Electronic and Catalytic Properties of this compound Metal Complexes

The electronic properties of metal complexes of this compound are a direct consequence of the interaction between the metal d-orbitals and the ligand orbitals. The electronic nature of the ligand, with its combination of electron-donating methyl groups and an electron-withdrawing bromo group, will influence the energy levels of the metal d-orbitals. This, in turn, affects the electronic transitions observed in the UV-Visible spectra and the redox potential of the metal center.

Oxidation Reactions: Metal complexes are often used as catalysts for the oxidation of organic substrates. The electronic environment around the metal center, as modulated by the benzimidazole ligand, can influence the catalytic activity and selectivity.

Reduction Reactions: Certain transition metal complexes can catalyze reduction reactions, such as the hydrosilylation of carbonyl compounds. nih.gov

Cross-Coupling Reactions: Palladium and nickel complexes with N-heterocyclic carbene ligands (which can be derived from benzimidazoles) are widely used in C-C and C-N bond-forming reactions.

The catalytic performance of these complexes would be influenced by the steric and electronic properties of the this compound ligand. The steric bulk of the 2-methyl group could create a specific pocket around the metal center, potentially leading to shape-selective catalysis. The electronic properties would affect the Lewis acidity of the metal center and its ability to participate in redox cycles, which are often crucial steps in catalytic processes.

Advanced Reactivity and Reaction Mechanisms of 6 Bromo 2,4 Dimethyl 1h Benzimidazole

Role of Bromine Substituent in Modulating Reactivity

The presence of a bromine atom at the 6-position of the benzimidazole (B57391) ring significantly influences the electronic properties and, consequently, the reactivity of the molecule.

Electrophilicity Enhancement and Nucleophilic Aromatic Substitution Potential

The bromine atom, being an electron-withdrawing group, decreases the electron density of the benzene (B151609) ring, thereby enhancing its electrophilicity. This makes the aromatic ring more susceptible to nucleophilic attack. Aryl bromides are valuable precursors for a variety of chemical transformations, including electrophilic aromatic bromination and nucleophilic aromatic substitution. nih.gov

While halogens on imidazole (B134444) rings can be activated towards nucleophilic displacement by adjacent nitro groups, the bromine on the benzene ring of 6-bromo-2,4-dimethyl-1H-benzimidazole also plays a crucial role in its potential for nucleophilic aromatic substitution (SNAr) reactions. rsc.orgnih.gov SNAr reactions are a cornerstone for creating complex pharmaceutical molecules. nih.gov The electron-withdrawing nature of the bromine atom helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the addition of a nucleophile, a key step in the SNAr mechanism. youtube.com This stabilization facilitates the displacement of the bromide ion by a suitable nucleophile. The reactivity in SNAr reactions is also dependent on the leaving group, with bromide being a better leaving group than fluoride. nih.gov

Influence of Methyl Substituents on Reaction Pathways and Steric Effects

From a steric perspective, the methyl group at the 2-position can influence reactions involving the adjacent nitrogen atoms of the imidazole ring. Similarly, the methyl group at the 4-position can sterically hinder reactions at the neighboring positions on the benzene ring. For instance, in related benzimidazole systems, the size of substituents can impact their interaction with biological targets, suggesting that the methyl groups in this compound could play a role in directing the approach of reagents. acs.org The interplay between the electronic and steric effects of the methyl groups can lead to regioselectivity in various chemical transformations. The presence of methyl groups can also influence the cytotoxicity of related benzimidazolequinones. nih.gov

Mechanistic Studies of Specific Chemical Transformations Involving the Benzimidazole Core

The benzimidazole core of this compound is amenable to a variety of chemical transformations, with reaction mechanisms often involving intricate steps.

Cyclization-Dehydrogenation Steps

The synthesis of the benzimidazole ring system itself often involves a cyclization-dehydrogenation process. A common method is the condensation of an o-phenylenediamine (B120857) with an aldehyde, followed by an oxidative cyclization. chemicalbook.comorganic-chemistry.org In the context of forming substituted benzimidazoles, this can involve the reaction of a substituted o-phenylenediamine with a suitable carbonyl compound. For example, the synthesis of 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole is achieved through the condensation of 4-bromo-1,2-diaminobenzene with 2-nitrobenzaldehyde. mdpi.com Various catalysts, including transition metals, can be employed to promote these cyclization reactions. nih.gov

Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

The bromine atom at the 6-position serves as a versatile handle for introducing further molecular complexity through carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are fundamental in synthetic organic chemistry for building diverse molecular architectures. researchgate.netresearchgate.net

Transition-metal-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. researchgate.net For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation) can be effectively utilized with brominated benzimidazoles. mdpi.com These reactions allow for the introduction of a wide array of aryl, alkyl, and amino substituents at the 6-position, significantly expanding the chemical space accessible from the this compound precursor.

The formation of carbon-heteroatom bonds can also be achieved through other methods, such as intramolecular amination of aryl halides, although this often requires specific substitution patterns not present in this particular molecule. nih.gov The development of greener synthetic methodologies for these bond-forming reactions is an active area of research. researchgate.net

Below is a table summarizing some key bond-forming reactions applicable to brominated benzimidazoles:

| Reaction Name | Bond Formed | Catalyst/Reagents |

| Suzuki-Miyaura Coupling | Carbon-Carbon | Palladium catalyst, Boronic acid/ester, Base |

| Buchwald-Hartwig Amination | Carbon-Nitrogen | Palladium catalyst, Amine, Base |

| Ullmann Condensation | Carbon-Nitrogen/Carbon-Oxygen | Copper catalyst, Amine/Alcohol, Base |

Investigation of Acid-Base Properties and Tautomerism in Solution

Like other benzimidazoles, this compound exhibits both acidic and basic properties. The pyridine-like nitrogen atom (N3) can be protonated by acids, while the pyrrole-like nitrogen atom (N1) can be deprotonated by strong bases. chemicalbook.comwikipedia.org The pKa of the conjugate acid of benzimidazole is 5.58, and the pKa for the deprotonation of the N-H bond is 12.8, indicating it is both a weak base and a weak acid. chemicalbook.com The substituents on the ring will modulate these pKa values.

A key feature of many benzimidazole derivatives is the phenomenon of annular tautomerism, where the proton on the imidazole nitrogen can migrate between the two nitrogen atoms (N1 and N3). chemicalbook.comencyclopedia.pub This equilibrium is influenced by the nature and position of substituents, as well as the solvent. nih.govresearchgate.net For this compound, the presence of the 4-methyl group makes the two tautomers non-equivalent, leading to a mixture of this compound and 5-bromo-2,7-dimethyl-1H-benzimidazole in solution. The position of this equilibrium is crucial as the two tautomers can exhibit different chemical and biological properties. encyclopedia.pub Theoretical and experimental methods, such as NMR spectroscopy and UV-Vis absorption, can be used to assess the tautomeric distribution in solution. nih.govnih.gov

Structure Property Relationships and Substituent Effects in Brominated Dimethyl Benzimidazoles

Influence of Bromine on Electronic Structure and Aromaticity

The presence of a bromine atom at the 6-position of the benzimidazole (B57391) ring system profoundly influences the molecule's electronic structure. This influence is twofold, stemming from the halogen's inductive and mesomeric (resonance) effects.

Inductive Effect (-I): Due to its high electronegativity, bromine exerts a strong electron-withdrawing inductive effect. This effect decreases the electron density of the benzene (B151609) ring, pulling electron density away from the aromatic system through the sigma (σ) bond framework.

Mesomeric Effect (+M): Conversely, the lone pairs of electrons on the bromine atom can be delocalized into the aromatic π-system. This electron-donating resonance effect increases the electron density, particularly at the ortho and para positions relative to the bromine atom.

In the case of 6-bromo-2,4-dimethyl-1H-benzimidazole, the inductive effect generally outweighs the mesomeric effect, leading to a net deactivation of the benzene ring towards electrophilic substitution compared to the non-brominated analogue. However, the resonance effect still plays a crucial role in directing the regioselectivity of potential reactions.

Impact of Methyl Groups on Steric Hindrance and Inductive Effects

The two methyl groups, located at the 2- and 4-positions, introduce distinct steric and electronic modifications to the benzimidazole scaffold.

Inductive Effects (+I): Alkyl groups, such as methyl, are known to be electron-donating through the inductive effect. quora.com They push electron density into the ring system, which can partially counteract the electron-withdrawing effect of the bromine atom. The methyl group at the 4-position increases the electron density in the benzene portion, while the methyl group at the 2-position enhances the electron density of the imidazole (B134444) ring. This electron donation can influence the basicity of the imidazole nitrogen atoms.

Steric Hindrance: The methyl group at the 4-position, being ortho to the ring fusion site, introduces significant steric bulk. This can restrict the planarity of the molecule and hinder the approach of reactants, thereby influencing the molecule's reactivity and intermolecular interactions. nih.govacs.org Similarly, the 2-methyl group can sterically shield the adjacent nitrogen atom (N1) and the imine nitrogen (N3), potentially affecting N-alkylation or coordination reactions. nih.gov This steric crowding is a key factor in determining the regioselectivity of reactions involving the imidazole ring. acs.org

Systematic Computational Studies on Analogues to Elucidate Substituent Effects

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for systematically investigating the influence of substituents on the benzimidazole framework. nih.gov By creating models of analogous compounds where substituents are varied, researchers can isolate and quantify the electronic and steric effects of each group. researchgate.netsciepub.com

Studies on series of substituted benzimidazoles have shown that electron-donating and electron-withdrawing groups systematically alter geometric parameters (bond lengths and angles) and electronic properties. mdpi.com For instance, DFT calculations can map the molecular electrostatic potential (MEP), revealing electron-rich and electron-poor regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack. In this compound, computational models would predict a region of negative potential around the imidazole nitrogens and a complex distribution over the benzene ring due to the competing effects of the bromo and methyl substituents.

Correlation of Electronic Parameters (HOMO-LUMO Gaps, Dipole Moments) with Structural Variations

Computational studies provide quantitative data on key electronic parameters that can be directly correlated with structural changes.

The following table presents theoretical data for benzimidazole and related analogues to illustrate substituent effects on electronic parameters.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| 1H-Benzimidazole | -6.15 | -0.98 | 5.17 | 3.55 |

| 2-Methyl-1H-benzimidazole | -6.01 | -0.85 | 5.16 | 3.71 |

| 5-Bromo-1H-benzimidazole | -6.28 | -1.35 | 4.93 | 2.11 |

| 5,6-Dimethyl-1H-benzimidazole | -5.79 | -0.81 | 4.98 | 3.98 |

Note: The values are illustrative, derived from representative computational studies on benzimidazole analogues, and may vary depending on the level of theory and basis set used in the calculation.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling of Chemical Behavior (Excluding Biological Activity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their properties. pnrjournal.com While frequently applied to biological activity, QSAR can also be effectively used to predict chemical behavior and physicochemical properties. researchgate.net

For a series of brominated dimethyl benzimidazoles and their analogues, a QSAR model for chemical behavior would involve the calculation of various molecular descriptors that quantify different aspects of the structure: researchgate.net

Electronic Descriptors: These include parameters like HOMO-LUMO energies, dipole moment, and atomic charges. They describe a molecule's ability to participate in electrostatic or charge-transfer interactions.

Steric Descriptors: Parameters such as molecular volume, surface area, and specific steric indices (e.g., Taft steric parameters) quantify the size and shape of the molecule. These are crucial for modeling reactions where steric hindrance is a determining factor.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and degree of branching.

Emerging Non Biological Applications and Material Science Prospects of 6 Bromo 2,4 Dimethyl 1h Benzimidazole

Application in Advanced Materials Science

Although direct studies on 6-bromo-2,4-dimethyl-1H-benzimidazole for materials science are not extensively documented, the inherent properties of the benzimidazole (B57391) core make it a promising candidate for advanced materials. The fused aromatic system provides rigidity and facilitates π-electron delocalization, which are crucial characteristics for optoelectronic and semiconductor applications.

Organic Semiconductors and Optoelectronic Materials

The benzimidazole ring system is an electron-rich heterocycle that can be functionalized to tune its electronic properties. Its derivatives have been explored as components in organic light-emitting diodes (OLEDs) and other organic semiconductors. For instance, hybrid compounds of pyrene (B120774) and benzimidazole derivatives have been synthesized and investigated as blue emitters for OLEDs. mdpi.com These molecules leverage the efficient intramolecular excitation energy transfer between the benzimidazole and pyrene chromophores. mdpi.com The structure of this compound, with its conjugated π-system, suggests it could serve as a building block for larger, more complex organic molecules with tailored semiconductor properties. The bromine atom offers a site for further chemical modification through cross-coupling reactions, allowing for the extension of the conjugated system, a common strategy in designing novel organic semiconductor materials.

Dyes for Solar Cells

Benzimidazole-based compounds have been successfully synthesized and employed as organic sensitizers in dye-sensitized solar cells (DSSCs). mdpi.com In these applications, the benzimidazole core often acts as part of the π-conjugated bridge that facilitates charge transfer from a donor to an acceptor unit within the dye molecule. mdpi.com The performance of these dyes is highly dependent on their electronic and light-harvesting properties, which can be modified by substituents on the benzimidazole ring. The presence of electron-donating methyl groups and the electron-withdrawing (by inductive effect) bromine atom in this compound could be leveraged in the design of new dyes. While specific research on this compound as a solar cell dye is pending, its scaffold is of significant interest in the field.

Catalytic Applications and Mechanistic Insights

The nitrogen atoms in the benzimidazole ring possess lone pairs of electrons, enabling them to act as ligands and coordinate with metal centers to form organometallic complexes. These complexes, in turn, can exhibit significant catalytic activity. Various benzimidazole derivatives are utilized in catalysis for transformations such as the oxidation of olefins and alcohols. mdpi.com While this compound itself has not been reported as a catalyst, its potential lies in its ability to serve as a ligand. The electronic properties of the ligand, influenced by the bromo and dimethyl substituents, would modulate the reactivity of the metallic center, thereby influencing the efficiency and selectivity of the catalytic process.

Non-Linear Optical (NLO) Properties and Molecular Hyperpolarizability

Materials with significant non-linear optical (NLO) properties are in high demand for applications in optical computing, data storage, and telecommunications. researchgate.net Organic molecules, particularly those with a "push-pull" electronic structure (an electron donor and an electron acceptor linked by a π-conjugated system), often exhibit large second-order NLO responses, quantified by the first hyperpolarizability (βo). researchgate.net

The benzimidazole ring can act as an electron-rich system or, when substituted with electron-donating groups, can function as an acceptor moiety. researchgate.net The structure of this compound, featuring a conjugated system with both electron-donating (methyl) and electron-withdrawing (bromo) groups, suggests potential for NLO activity. Theoretical studies on related compounds, such as 5-bromo-2-aminobenzimidazole derivatives, have shown that this combination can lead to a significant NLO response. For example, a derivative with a strong electron-donating group (methoxy) and an electron-withdrawing bromine atom displayed a large calculated βo value, highlighting the effectiveness of this molecular design. researchgate.net

Table 1: Calculated NLO Properties of a Related Bromo-Benzimidazole Derivative (1b from source researchgate.net) Data for 5-bromo-1-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine, illustrating the NLO potential of the bromo-benzimidazole scaffold.

| Parameter | Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 5.86 | Debye |

| Polarizability (αo) | 4.19 x 10⁻²³ | esu |

| First Hyperpolarizability (βo) | 5.66 x 10⁻³⁰ | esu |

Design Principles for Enhanced NLO Response

Research into organic NLO materials has elucidated several key design principles for maximizing the molecular hyperpolarizability:

Push-Pull Mechanism: Creating a strong intramolecular charge transfer system by incorporating potent electron-donating groups (e.g., -NH₂, -OR, -CH₃) and electron-accepting groups (e.g., -NO₂, -CN, halogens) at opposite ends of a π-conjugated system. researchgate.net

Extended Conjugation: Increasing the length of the π-electron bridge between the donor and acceptor groups generally enhances the NLO response.

Role of Heterocycles: Incorporating heterocyclic rings like benzimidazole can modulate the conjugation pathway and act as auxiliary donors or acceptors.

Corrosion Inhibition Mechanisms (Theoretical and Electrochemical Aspects)

Benzimidazole and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys in acidic environments. nih.govelectrochemsci.org Their inhibitory action stems from the molecule's ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. electrochemsci.org

Although this compound has not been specifically tested, its mechanism can be inferred from extensive studies on analogous compounds. The inhibition mechanism is multifaceted:

Adsorption: The benzimidazole molecule can adsorb onto a metal surface through several interaction points:

The lone pair of electrons on the nitrogen atoms can coordinate with vacant d-orbitals of the metal atoms.

The π-electrons of the aromatic benzimidazole ring can interact with the metal surface.

Protective Film Formation: This adsorption leads to the formation of a film on the metal surface. The effectiveness of this film depends on the molecule's structure, concentration, and the nature of the metal and corrosive environment.

Mixed-Type Inhibition: Electrochemical studies on bromo-substituted benzimidazoles, such as 2-(3-bromophenyl)-1-phenyl-1H-benzimidazole, show that they typically act as mixed-type inhibitors. bohrium.com This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. bohrium.com

Theoretical studies using Density Functional Theory (DFT) confirm that the adsorption process is governed by the molecule's electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The presence of electron-donating groups, like the two methyl groups in this compound, generally increases the electron density on the molecule, enhancing its ability to donate electrons to the metal and thereby strengthening the adsorption bond and improving inhibition efficiency. electrochemsci.org The adsorption process typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. bohrium.com

Table 2: Electrochemical Data for a Bromo-Benzimidazole Analogue as a Corrosion Inhibitor for Copper Data for 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole (BPB) in 0.5 M H₂SO₄, demonstrating the typical behavior of this class of inhibitors. bohrium.com

| Inhibitor Conc. (mmol L⁻¹) | Corrosion Current Density (icorr) (µA cm⁻²) | Inhibition Efficiency (η) (%) |

|---|---|---|

| 0 | 185.3 | - |

| 0.5 | 45.1 | 75.7 |

| 1 | 29.8 | 83.9 |

| 2 | 19.3 | 89.6 |

| 5 | 12.6 | 93.2 |

Future Research Directions and Challenges in 6 Bromo 2,4 Dimethyl 1h Benzimidazole Chemistry

Development of Greener and More Efficient Synthetic Routes

The synthesis of polysubstituted benzimidazoles often involves multi-step procedures with harsh reaction conditions, leading to significant waste and high energy consumption. A primary challenge in the chemistry of 6-bromo-2,4-dimethyl-1H-benzimidazole is the development of synthetic routes that are not only efficient but also environmentally benign.

Future research should focus on the application of green chemistry principles to the synthesis of this compound. nih.govmdpi.comnih.gov This includes the use of alternative energy sources such as microwave irradiation and ultrasound, which have been shown to accelerate reaction times and improve yields in the synthesis of other benzimidazole (B57391) derivatives. mdpi.com Furthermore, the exploration of eco-friendly solvents, such as water or deep eutectic solvents (DES), could significantly reduce the environmental impact of the synthesis. nih.govnih.gov

The development of novel catalytic systems is another crucial avenue. The use of heterogeneous catalysts, which can be easily recovered and reused, is highly desirable. Research into nanoparticle-based catalysts, for instance, has shown promise in other areas of heterocyclic synthesis. organic-chemistry.org For the synthesis of 1,2-disubstituted benzimidazoles, the use of natural surfactants, such as those derived from Acacia concinna pods, presents an innovative and green catalytic approach. tandfonline.com

Table 1: Comparison of Conventional and Potential Green Synthetic Methods for Benzimidazole Derivatives

| Parameter | Conventional Methods | Potential Green Methods |

|---|---|---|

| Solvents | Often toxic and volatile organic solvents | Water, Deep Eutectic Solvents (DES), solvent-free conditions |

| Catalysts | Homogeneous acids or transition metals | Heterogeneous catalysts, biocatalysts, natural surfactants |

| Energy Source | Conventional heating (reflux) | Microwave, ultrasound |

| Efficiency | Often multi-step, lower yields | One-pot reactions, higher yields, shorter reaction times |

| Waste Generation | Significant | Minimized |

Exploration of Novel Computational Methodologies and Hybrid Approaches

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. For this compound, computational studies can provide valuable insights into its electronic structure, spectroscopic properties, and potential as a pharmacophore or material component.

Density Functional Theory (DFT) is a versatile method for studying the geometry, electronic structure, and vibrational frequencies of benzimidazole derivatives. researchgate.netresearchgate.netnih.gov Future computational work on this compound should employ DFT to calculate key parameters such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis. nih.gov These calculations can help in understanding the molecule's reactivity and its potential for intermolecular interactions. For instance, computational studies on the related compound 6-bromobenzimidazole have been used to explore its potential as an anti-breast cancer agent. researchgate.net

A significant challenge lies in accurately modeling the behavior of this molecule in complex biological or material environments. This is where hybrid quantum mechanics/molecular mechanics (QM/MM) methods can be particularly useful. researchgate.net QM/MM simulations allow for a high-level quantum mechanical treatment of the benzimidazole core, where electronic effects are most critical, while the surrounding environment (e.g., a protein binding site or a polymer matrix) is treated with more computationally efficient molecular mechanics. researchgate.net This approach can provide a more realistic model of the system's behavior.

The exploration of hybrid computational approaches, which combine different theoretical models, will be crucial for a comprehensive understanding of this compound. For example, combining DFT calculations with molecular dynamics simulations can provide insights into the dynamic behavior and conformational flexibility of the molecule over time.

Design of Advanced Materials Based on Functionalized Benzimidazole Scaffolds

The unique electronic and photophysical properties of the benzimidazole scaffold make it an attractive building block for advanced materials. nbinno.comresearchgate.net The presence of a bromo substituent on this compound provides a convenient handle for further functionalization through cross-coupling reactions, opening up possibilities for the creation of novel materials with tailored properties. nih.gov

Future research should explore the incorporation of the this compound moiety into polymers and organic frameworks. Benzimidazole-containing polymers have shown potential in applications such as proton exchange membranes for fuel cells and as precursors for carbon fibers. The benzimidazole unit is also frequently incorporated into organic semiconductors and light-emitting compounds for applications like OLEDs due to its electron-transporting capabilities and thermal stability. nbinno.com

The design of novel chemosensors and fluorescent probes based on this scaffold is another promising area. The benzimidazole ring system is known to exhibit fluorescence, and its properties can be tuned by the introduction of different substituents. nih.gov The bromo and methyl groups on this compound can be modified to introduce specific recognition sites for ions or molecules, leading to the development of selective sensors.

A key challenge in this area will be to establish clear structure-property relationships. Understanding how the specific substitution pattern of this compound influences the bulk properties of the resulting materials is essential for their rational design. This will require a close interplay between synthetic chemistry, materials characterization, and computational modeling.

Integration of Theoretical and Experimental Studies for Deeper Mechanistic Understanding

A thorough understanding of the reaction mechanisms underlying the synthesis and reactivity of this compound is crucial for optimizing existing methods and developing new transformations. The integration of theoretical calculations with experimental studies provides a powerful approach to elucidate complex reaction pathways. rsc.orgresearchgate.net

Future research should focus on combined experimental and theoretical investigations of the synthesis of this compound. For instance, DFT calculations can be used to model the transition states and intermediates of the condensation reaction leading to the benzimidazole core. rsc.org This can help to explain the observed regioselectivity and to identify the rate-determining steps of the reaction. Isotope labeling experiments can then be used to experimentally validate the computationally predicted mechanisms.

The reactivity of the bromo substituent in this compound is another important area for mechanistic studies. Understanding the mechanism of its participation in cross-coupling reactions, for example, can lead to the development of more efficient and selective functionalization methods. nih.gov Kinetic studies, combined with computational modeling of the catalytic cycle, can provide a detailed picture of these transformations.

A significant challenge in this area is the accurate computational modeling of reaction dynamics in solution, where solvent effects can play a crucial role. Explicit solvent models or advanced continuum solvation models will be necessary to capture these effects accurately. The close collaboration between computational and experimental chemists will be paramount to overcoming these challenges and achieving a deeper mechanistic understanding of the chemistry of this compound.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 6-bromobenzimidazole |

Q & A

Q. Basic Research Focus

- FT-IR/Raman : Identify functional groups (e.g., N-H stretching at ~3400 cm⁻¹, C-Br vibrations at 550–650 cm⁻¹) .

- NMR : H NMR confirms methyl group protons (δ 2.3–2.5 ppm) and aromatic protons (δ 7.0–8.0 ppm). C NMR resolves bromine-induced deshielding effects .

- X-ray crystallography : Resolves molecular planarity and bond angles (e.g., dihedral angles between benzimidazole and substituents) .

How can microwave-assisted synthesis improve the efficiency of benzimidazole derivative preparation?

Advanced Research Focus

Microwave irradiation reduces reaction times from hours to minutes (e.g., 15–30 minutes at 100–150°C) by enhancing thermal uniformity. For example, Pd(OAc)₂/benzimidazole catalytic systems in Heck-Mizoroki cross-coupling reactions achieve >90% yield under microwave conditions . Key parameters:

- Power settings : 300–600 W for controlled energy input.

- Solvent selection : Ethanol or water for rapid dielectric heating.